2-(2-Nitrophenyl)imidazo[2,1-a]isoquinoline
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Overview
Description
2-(2-Nitrophenyl)imidazo[2,1-a]isoquinoline is a heterocyclic compound that belongs to the class of imidazo[2,1-a]isoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[2,1-a]isoquinoline core with a nitrophenyl group attached at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)imidazo[2,1-a]isoquinoline can be achieved through various methods. One common approach involves the [4+2] annulation of 2-arylimidazoles with α-diazoketoesters, catalyzed by Cp*RhIII. This method allows for precise control over the structural and substituted diversity at the 5- or 6-position by selecting appropriate ester groups or additives . Another method involves the rhodium-catalyzed intramolecular direct arylation of imidazole derivatives via double C–H bond activation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)imidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[2,1-a]isoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-(2-Nitrophenyl)imidazo[2,1-a]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)imidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Imidazo[1,2-a]pyridines: These compounds have a pyridine ring fused to the imidazole ring instead of an isoquinoline ring.
Uniqueness
2-(2-Nitrophenyl)imidazo[2,1-a]isoquinoline is unique due to its specific substitution pattern and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and exhibit various biological activities makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C17H11N3O2 |
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Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-(2-nitrophenyl)imidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)16-8-4-3-7-14(16)15-11-19-10-9-12-5-1-2-6-13(12)17(19)18-15/h1-11H |
InChI Key |
IWBSYACGILSTHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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